4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride
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Overview
Description
Amiflamine Dihydrochloride is a chemical compound known for its role as a reversible inhibitor of monoamine oxidase A (MAO-A). It is a derivative of the phenethylamine and amphetamine chemical classes. The compound is particularly noted for its selective inhibition of MAO-A in serotonergic neurons, making it a valuable tool in neuropharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amiflamine Dihydrochloride typically involves the reaction of 4-dimethylamino-2,alpha-dimethylphenethylamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of Amiflamine Dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as high-pressure liquid chromatography (HPLC) may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Amiflamine Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reaction conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives .
Scientific Research Applications
Amiflamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving MAO-A inhibition.
Biology: The compound is employed in studies of neurotransmitter metabolism and the role of MAO-A in different biological processes.
Medicine: Amiflamine Dihydrochloride is investigated for its potential therapeutic effects in conditions related to serotonin metabolism, such as depression and anxiety disorders.
Mechanism of Action
Amiflamine Dihydrochloride exerts its effects by selectively inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, the compound increases the levels of these neurotransmitters in the brain, which can have various therapeutic effects. The molecular targets include the serotonin transporter, which facilitates the entry of Amiflamine into serotonergic neurons .
Comparison with Similar Compounds
Phenethylamine: A basic structure from which Amiflamine is derived.
Amphetamine: Shares a similar chemical structure and also affects neurotransmitter levels.
Moclobemide: Another reversible inhibitor of MAO-A but with different selectivity and pharmacokinetic properties.
Uniqueness: Amiflamine Dihydrochloride is unique in its high selectivity for MAO-A in serotonergic neurons, which allows for targeted inhibition at lower doses compared to other MAO-A inhibitors. This selectivity reduces the risk of side effects and makes it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2ClH/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13;;/h5-7,10H,8,13H2,1-4H3;2*1H/t10-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIAJBAJBCCYOT-XRIOVQLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CC(C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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